molecular formula C18H16FNOS2 B6477426 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2640835-64-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B6477426
CAS RN: 2640835-64-7
M. Wt: 345.5 g/mol
InChI Key: LQOAQMCKYNUVJZ-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide, commonly referred to as FBE-BTA, is a newly developed compound that has been researched in both scientific and medical fields due to its potential applications. FBE-BTA has a wide range of applications in the laboratory, ranging from synthetic organic chemistry to biomedical research. This compound has been studied extensively in recent years and has been found to have several biochemical and physiological effects.

Scientific Research Applications

FBE-BTA has been studied extensively in scientific research due to its potential applications. This compound has been used in organic synthesis to produce a variety of compounds, such as bithiophene derivatives, which have potential applications in materials science. FBE-BTA has also been used in the study of biochemical and physiological processes, such as the regulation of cell adhesion and the regulation of gene expression.

Mechanism of Action

The mechanism of action of FBE-BTA is not yet fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells and modulates their activity. In addition, the compound has been found to interact with certain enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
FBE-BTA has been found to have several biochemical and physiological effects. In cell culture studies, the compound has been found to modulate the expression of certain genes, which may lead to changes in cell adhesion and migration. In addition, the compound has been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of FBE-BTA in laboratory experiments has several advantages and limitations. On the positive side, the compound is relatively easy to synthesize and is relatively stable. In addition, the compound has been found to have several biochemical and physiological effects, which may be useful in laboratory experiments. On the other hand, the compound is relatively new and its effects are not fully understood, which may limit its use in certain experiments.

Future Directions

The potential future directions for FBE-BTA are numerous. Further research is needed to better understand the compound’s mechanism of action and its effects on various biochemical and physiological processes. In addition, the compound could be used in the development of new materials, such as bithiophene derivatives, which could have potential applications in materials science. Finally, the compound could be studied further for its potential applications in the treatment of various diseases, such as cancer.

Synthesis Methods

FBE-BTA can be synthesized in various ways. A common method is the condensation of 4-fluorobenzaldehyde with 2-bithiophene-5-yl ethyl amine in the presence of a base. The reaction is carried out in a solvent such as THF and an acid such as acetic acid. The product is then isolated by chromatography and purified by recrystallization.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS2/c19-14-5-3-13(4-6-14)12-18(21)20-10-9-15-7-8-17(23-15)16-2-1-11-22-16/h1-8,11H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOAQMCKYNUVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenyl)acetamide

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